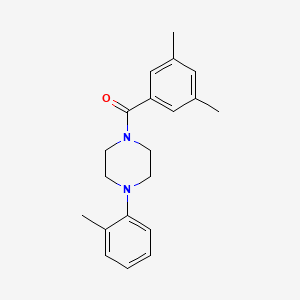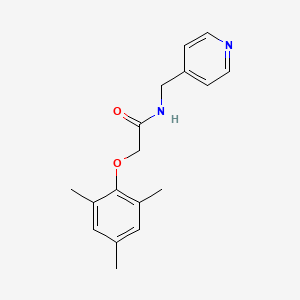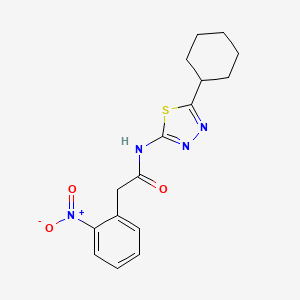![molecular formula C21H26N2O2 B5802732 N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CR845, is a non-opioid analgesic drug candidate that is currently being investigated for the management of acute and chronic pain. This compound is a kappa opioid receptor agonist that selectively activates the kappa opioid receptor without activating the mu or delta opioid receptors, which are associated with the unwanted side effects of traditional opioid analgesics.
Mécanisme D'action
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide exerts its analgesic effects by selectively activating the kappa opioid receptor, which is widely distributed in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways, including the release of pro-inflammatory cytokines and the activation of nociceptive neurons.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-pruritic effects by reducing the activity of itch-sensing neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide as a research tool is its selective activation of the kappa opioid receptor, which allows for the investigation of the specific role of this receptor in pain processing and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for the investigation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of this compound in combination with other analgesic drugs to enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the potential role of this compound in the treatment of other conditions, such as pruritus, depression, and anxiety. Finally, the development of new formulations of this compound with improved pharmacokinetic properties may further enhance its usefulness as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with N-cycloheptylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical and clinical trials for the management of pain. In preclinical studies, this compound has been shown to have potent analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. In clinical trials, this compound has been shown to be effective in reducing pain intensity in patients with acute postoperative pain and chronic pain conditions, such as osteoarthritis and chronic low back pain.
Propriétés
IUPAC Name |
N-cycloheptyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(22-16-7-3-1-2-4-8-16)14-23-13-18(21(25)15-11-12-15)17-9-5-6-10-19(17)23/h5-6,9-10,13,15-16H,1-4,7-8,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZVHSQCTVLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)

![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)


![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)


![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
